

Spectroscopic Profile of O,O,O-Tributyl Phosphorothioate: A Technical Guide

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Compound of Interest		
Compound Name:	O,O,O-Tributyl phosphorothioate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **O,O,O-Tributyl phosphorothioate** (CAS No. 78-47-7), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of directly published experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.

Chemical Structure and Properties

O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃PS and a molecular weight of 282.38 g/mol .[1][2][3] It is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **O,O,O-Tributyl phosphorothioate**. These predictions are derived from the analysis of structurally similar compounds, including tributyl phosphate (the P=O analogue), and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy



2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and the deshielding effect of the P=S group. The protons on the alpha-carbon (O-CH₂) are expected to be the most downfield.

Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-O-CH2-CH2-CH2-CH3	~ 4.1	Quartet of doublets (qd)	J(H,H) ≈ 6.7, J(P,H) ≈ 8.5
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 1.7	Sextet	J(H,H) ≈ 7.4
-O-CH2-CH2-CH2-CH3	~ 1.4	Sextet	J(H,H) ≈ 7.4
-O-CH2-CH2-CH2-CH3	~ 0.9	Triplet	J(H,H) ≈ 7.4

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to display four signals for the four distinct carbon atoms of the butyl groups. The chemical shifts will show a decreasing trend as the distance from the electron-withdrawing phosphate group increases.

Assignment	Predicted Chemical Shift (δ, ppm)
-O-CH ₂ -CH ₂ -CH ₃	~ 68
-O-CH2-CH2-CH3	~ 32
-O-CH2-CH2-CH3	~ 19
-O-CH ₂ -CH ₂ -CH ₃	~ 13

2.1.3. ³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a key technique for characterizing organophosphorus compounds. For thiophosphates of the form S=P(OR)₃, the chemical shift is expected in a distinct downfield



region compared to the phosphoric acid standard.

Nucleus	Predicted Chemical Shift (δ , ppm)	Reference
31 p	+65 to +75	85% H₃PO₄

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the butyl chains and the characteristic P=S and P-O-C bonds.

Predicted Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2870	C-H (alkane) stretching	Strong
1465	C-H (alkane) bending	Medium
1380	C-H (alkane) bending	Medium
1025	P-O-C stretching	Strong
840-600	P=S stretching	Medium

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of butene and butoxy groups.

Predicted m/z	Assignment
282	[M] ⁺ (Molecular Ion)
226	[M - C ₄ H ₈] ⁺
170	[M - 2(C ₄ H ₈)] ⁺
114	[M - 3(C ₄ H ₈)] ⁺
99	[P(O)(OH) ₂] ⁺



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **O,O,O-Tributyl phosphorothioate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of O,O,O-Tributyl
 phosphorothioate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm

 NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a protondecoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
- ³¹P NMR Acquisition: Acquire the spectrum using a phosphorus-specific probe or by tuning a broadband probe to the ³¹P frequency. Proton decoupling is typically used to simplify the spectrum. Use 85% H₃PO₄ as an external standard.

IR Spectroscopy

- Sample Preparation: As a neat liquid, place a drop of O,O,O-Tributyl phosphorothioate between two KBr or NaCl plates to form a thin film.
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before running the sample.

Mass Spectrometry

• Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).



- Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **O,O,O-Tributyl phosphorothioate**.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **O,O,O-Tributyl phosphorothioate**. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data for the specific sample under investigation. The predictive nature of this data should be taken into consideration in any research or development context.

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